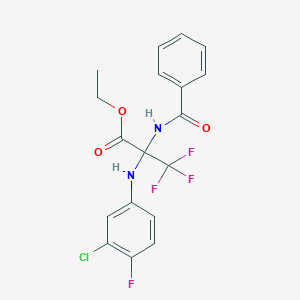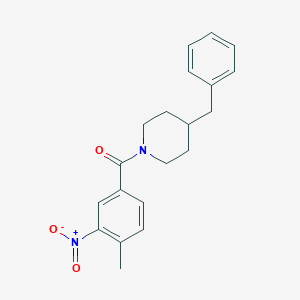![molecular formula C26H18N6O4S B393263 N'-[(E)-{5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl}methylidene]-2-nitrobenzohydrazide](/img/structure/B393263.png)
N'-[(E)-{5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl}methylidene]-2-nitrobenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-({5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-furyl}methylene)-2-nitrobenzohydrazide is a complex organic compound that features a 1,2,4-triazole ring, a furyl group, and a nitrobenzohydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-({5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-furyl}methylene)-2-nitrobenzohydrazide typically involves multiple steps. One common method starts with the preparation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol. This intermediate is then alkylated using a halogenated acetal in the presence of a base such as cesium carbonate . The resulting product undergoes further functionalization to introduce the furyl and nitrobenzohydrazide groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N’-({5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-furyl}methylene)-2-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N’-({5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-furyl}methylene)-2-nitrobenzohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including potential use in drug development.
Mécanisme D'action
The mechanism of action of N’-({5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-furyl}methylene)-2-nitrobenzohydrazide is not fully understood. it is believed to interact with various molecular targets through its triazole and nitrobenzohydrazide moieties. These interactions may involve binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Diphenyl-4H-1,2,4-triazole-3-thiol: A precursor in the synthesis of the target compound.
2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)acetaldehyde: Another triazole derivative with similar structural features.
N-aryl 2-{[5-(naphthalen-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide: A related compound with potential biological activity.
Uniqueness
N’-({5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-furyl}methylene)-2-nitrobenzohydrazide is unique due to the combination of its triazole, furyl, and nitrobenzohydrazide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C26H18N6O4S |
|---|---|
Poids moléculaire |
510.5g/mol |
Nom IUPAC |
N-[(E)-[5-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl]methylideneamino]-2-nitrobenzamide |
InChI |
InChI=1S/C26H18N6O4S/c33-25(21-13-7-8-14-22(21)32(34)35)29-27-17-20-15-16-23(36-20)37-26-30-28-24(18-9-3-1-4-10-18)31(26)19-11-5-2-6-12-19/h1-17H,(H,29,33)/b27-17+ |
Clé InChI |
NPGJYUZHGUQRGH-WPWMEQJKSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SC4=CC=C(O4)/C=N/NC(=O)C5=CC=CC=C5[N+](=O)[O-] |
SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SC4=CC=C(O4)C=NNC(=O)C5=CC=CC=C5[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SC4=CC=C(O4)C=NNC(=O)C5=CC=CC=C5[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)amine](/img/structure/B393180.png)
![3-[(2-hydroxybenzoyl)hydrazono]-N-(2-methoxybenzyl)butanamide](/img/structure/B393183.png)
![2-[3-cyclohexyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B393184.png)

![3-{[(2,5-dimethoxyanilino)(oxo)acetyl]hydrazono}-N-mesitylbutanamide](/img/structure/B393186.png)
![2-(4-chlorophenoxy)-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B393189.png)
![5-methyl-N'-[(5-methyl-2-furyl)methylene]-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B393191.png)

![2-[(1-naphthylmethyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B393194.png)
![N-[4-(acetylamino)phenyl]-3-[(4-tert-butylbenzoyl)hydrazono]butanamide](/img/structure/B393196.png)
![2-[2-(2-bromobenzoyl)hydrazino]-N-(tert-butyl)-2-oxoacetamide](/img/structure/B393199.png)
![2,4-dichloro-N-[5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)benzamide](/img/structure/B393201.png)
![3-[(E)-{[(3-FLUOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL (2E)-3-(4-METHOXYPHENYL)PROP-2-ENOATE](/img/structure/B393202.png)
![methyl 2-[[3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetate](/img/structure/B393204.png)
